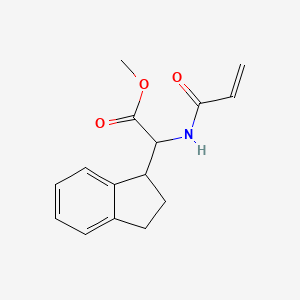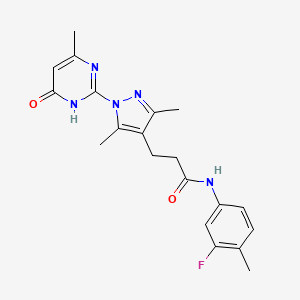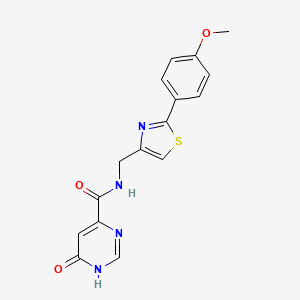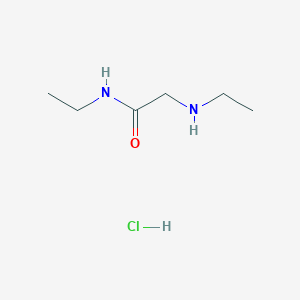
3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one, also known as DMQX, is a compound that has been widely studied for its effects on the central nervous system. DMQX is a potent antagonist of the ionotropic glutamate receptor, specifically the AMPA receptor. This receptor is involved in synaptic transmission and plays a crucial role in learning and memory.
Scientific Research Applications
Antioxidant and Antitumor Activities
Compounds containing the 1,3,4-oxadiazole moiety have been synthesized and evaluated for their antioxidant properties and cytotoxicity. These compounds exhibit moderate to high activities, demonstrating their potential in developing treatments targeting oxidative stress-related diseases and cancer (Fadda et al., 2011).
Antimicrobial and Anti-Proliferative Activities
1,3,4-Oxadiazole N-Mannich bases have shown significant in vitro inhibitory activity against pathogenic bacteria and the yeast-like fungus Candida albicans. Furthermore, these compounds have demonstrated potent anti-proliferative activity against various cancer cell lines, including prostate, colorectal, hepatocellular carcinoma, epithelioid carcinoma, and breast cancer cells, highlighting their potential as antimicrobial and anticancer agents (Al-Wahaibi et al., 2021).
Synthesis and Biological Evaluation
The synthesis of novel oxadiazole analogues has been a focus of research due to their promising biological activities. Studies include the preparation of quinolinyl-substituted heterocycles and their evaluation for various biological activities, such as antimicrobial action. Some derivatives have shown good to moderate activity against a variety of microorganisms, further underscoring the therapeutic potential of these compounds (Özyanik et al., 2012).
Anticancer Potential
Research into indole–quinoline–oxadiazoles hybrids has revealed their significant anticancer potential. These compounds have been tested for their cytotoxicity against breast adenocarcinoma and normal kidney cell lines. One particular derivative exhibited a low IC50 value and high selectivity index towards cancer cells, suggesting its potential as a cancer therapeutic agent (Kamath et al., 2016).
Antimicrobial Activity
Quinoline derivatives containing an azole nucleus have been synthesized and evaluated for their antimicrobial activity. These studies have revealed that some compounds exhibit significant antimicrobial activity, making them candidates for further development into antimicrobial agents (Patel et al., 2010).
properties
IUPAC Name |
3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O4/c1-24-15-8-7-11(9-16(15)25-2)18-21-19(26-22-18)13-10-20-14-6-4-3-5-12(14)17(13)23/h3-10H,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBCSLXUMHDHDBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CNC4=CC=CC=C4C3=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-acetamidophenyl)-N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)acetamide](/img/structure/B2862258.png)
![Methyl 2-[(3-methyl-1-propylpyrazol-4-yl)amino]acetate](/img/structure/B2862259.png)
![Benzo[d][1,3]dioxol-5-yl(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2862262.png)



![Ethyl 2-[5,7-dimethyl-2-(3-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2862268.png)


![ethyl 2-(5-oxo-1,4-thiazepane-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2862272.png)
![(3Z)-1-benzyl-3-{[(3-chlorophenyl)amino]methylidene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2862273.png)

